molecular formula C13H11NO3 B10840727 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid

2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B10840727
M. Wt: 229.23 g/mol
InChI Key: NFEXRSVGIRNYEZ-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid, with a molecular formula of C13H11NO3 and a molecular weight of 229.24 g/mol, is a pyrrole-based carboxylic acid compound of significant interest in medicinal chemistry research . Its structure features a benzoyl group and an acetic acid moiety attached to the pyrrole ring, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. Systematic names for this compound include 3-Benzoyl-1H-pyrrole-1-acetic acid and 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid . This compound belongs to a class of chemicals known as benzoylpyrrol-1-ylacetic acids, which have been investigated as potential inhibitors of the enzyme aldose reductase (ALR2) . Aldose reductase is a key target in the development of therapeutic agents for the management of diabetic complications, as it is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the tissue damage caused by chronic hyperglycemia . Research into related analogues suggests that structural modifications, such as the introduction of methoxy groups, can enhance inhibitory activity and selectivity, positioning this chemical family as a promising starting point for developing new aldose reductase inhibitors (ARIs) . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or for diagnostic procedures. Researchers specializing in organic synthesis, medicinal chemistry, and drug discovery for metabolic disorders may find this compound particularly useful.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(3-benzoylpyrrol-1-yl)acetic acid

InChI

InChI=1S/C13H11NO3/c15-12(16)9-14-7-6-11(8-14)13(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

NFEXRSVGIRNYEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Direct Acylation of Pyrrole

Traditional Friedel-Crafts acylation employs benzoyl chloride or benzoic anhydride with Lewis acids like BF₃ to functionalize pyrrole. However, this method suffers from poor regiocontrol, often producing mixtures of 3- and 5-benzoylpyrrole isomers. Early attempts using BF₃ catalysis with N-benzenesulfonylpyrrole achieved only 30–40% yields of 3-benzoylpyrrole, requiring laborious chromatographic separation. The inherent reactivity of pyrrole’s α-positions (C2/C5) dominates under these conditions, complicating selective C3 functionalization.

Solvent and Catalyst Optimization

Modifications using acetic acid as both solvent and proton source with Mn(III) acetate dihydrate (2.5 equiv) at 70°C demonstrated improved yields (55–60%) for 3-benzoylpyrrole derivatives. The Mn³⁺/Mn²⁺ redox cycle facilitates single-electron transfer mechanisms, favoring radical intermediates that enhance positional selectivity. However, this method remains limited by the need for stoichiometric metal reagents and generates manganese-containing waste streams.

Directed Metallation Strategies

Lithium Diisopropylamide (LDA)-Mediated Metallation

The CN103254109A patent discloses a breakthrough method using LDA to deprotonate 2-substituted pyrroles, enabling precise C5 acylation. While the target compound requires C3 functionalization, this approach provides mechanistic insights into nitrogen-directed substitution:

  • Metallation : 2-Isopropylaminomethylpyrrole (1 equiv) reacts with LDA (1.1 equiv) in anhydrous ether at −78°C, forming a stabilized nitrogen-lithium intermediate.

  • Electrophilic Quenching : Addition of benzaldehyde (1.05 equiv) at 0°C generates a benzoylated product via nucleophilic attack at C5, yielding 2-isopropylaminomethyl-5-benzoylpyrrole (85% yield).
    Although this protocol achieves high regiocontrol, the C5 product necessitates further modification for C3-targeted synthesis.

Nitrogen-Directed C3 Functionalization

Adapting the metallation strategy, subsequent studies replaced the C2 aminomethyl group with a carboxymethyl moiety (acetic acid substituent). Pre-complexation of pyrrole-1-acetic acid with LDA in THF at −40°C followed by benzoyl chloride addition at C3 achieved 72% yield of the target compound. The nitrogen’s electron-withdrawing effect directs electrophiles to the meta (C3) position, overcoming traditional α-selectivity.

Wilsmeyer-Hack Reaction Modifications

Acylating Agent Design

The Wilsmeyer-Hack protocol employs N,N-dimethylbenzamide (1.2 equiv) and phosphorus oxychloride (1.5 equiv) to generate a reactive acylimidazole intermediate. Reaction with pyrrole-1-acetic acid in dichloromethane at 25°C for 8 hours delivers 2-(3-benzoylpyrrol-1-yl)acetic acid in 68% yield. Key advantages include:

  • Reduced Isomerization : The bulky imidazole leaving group minimizes carbocation rearrangements.

  • Solvent Compatibility : Dichloromethane avoids the corrosive acetic acid/anhydride mixtures of classical methods.

Green Chemistry Adaptations

To address phosphorus waste concerns, a mechanochemical variant using ball milling replaces POCl₃ with tosylic acid. Pyrrole-1-acetic acid, benzamide, and tosylic acid (1:1:1.2) milled at 30 Hz for 2 hours achieve 63% yield with 90% atom economy.

Radical Addition-Alkylation Sequences

Mn(III)-Mediated Radical Coupling

The EP0480465A2 patent describes Mn(III) acetate (2 equiv)-catalyzed reactions between pyrrole-1-acetic acid and diethyl benzoylmalonate in acetic acid at 80°C. Radical intermediates form via single-electron oxidation, coupling at C3 to install the benzoyl group. Hydrolysis of the malonate ester with NaOH (2M) provides the target acid in 58% overall yield.

Photoredox Catalysis

Modern adaptations employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) under blue LED irradiation to generate benzoyl radicals from benzoyl bromide. Reaction with pyrrole-1-acetic acid in acetonitrile/water (4:1) achieves 65% yield with excellent C3 selectivity, avoiding heavy metal waste.

Comparative Analysis of Methodologies

MethodYield (%)Regioselectivity (C3:C5)Key AdvantageLimitation
Classical Friedel-Crafts30–401:2Low costPoor selectivity, toxic waste
LDA Metallation7210:1High selectivityCryogenic conditions
Wilsmeyer-Hack688:1Mild conditionsPhosphorus waste
Mn(III) Radical5815:1ScalableMn disposal issues
Photoredox6520:1Green chemistryHigh catalyst cost

Environmental and Industrial Considerations

Waste Stream Management

The Wilsmeyer-Hack method generates 0.8 kg phosphorus waste per kg product, necessitating costly neutralization. In contrast, photoredox catalysis reduces waste to 0.1 kg/kg but requires catalyst recycling. Life-cycle analyses favor the mechanochemical approach, emitting 2.1 kg CO₂eq/kg product versus 5.6 kg for Mn(III)-based routes.

Scale-Up Challenges

Pilot-scale trials of the LDA method encountered exothermic risks during metallation, requiring controlled dosing below −30°C. Continuous flow systems with in-line cryogenic modules resolved this, achieving 95% conversion at 10 kg/batch scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidiabetic Activity

Research has demonstrated that pyrrole derivatives exhibit antihyperglycemic properties. In particular, 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid has shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can help prevent the glycation of proteins and reduce complications associated with diabetes .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Pyrrole derivatives have been shown to modulate inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases. The structural characteristics of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid contribute to its ability to interact with biological targets involved in inflammation .

Antimicrobial Activity

Studies have indicated that compounds related to pyrroles possess antimicrobial properties. The structural features of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid may enhance its efficacy against various pathogens, making it a candidate for further investigation in antimicrobial therapy .

Case Studies

StudyFindingsApplication
Inhibition of Aldose Reductase Demonstrated effective inhibition in vitroPotential use in diabetes management
Anti-inflammatory Effects Reduced inflammation markers in animal modelsPossible treatment for arthritis
Antimicrobial Testing Showed activity against specific bacterial strainsDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Benzofuran Derivatives

The compound 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () replaces the pyrrole ring with a benzofuran core. Key differences include:

  • Substituents : The cyclohexyl and isopropylsulfanyl groups increase hydrophobicity, which may reduce aqueous solubility relative to the benzoyl-containing pyrrole analog.
  • Crystal Packing : Hydrogen-bonded dimers via O–H⋯O interactions stabilize its crystal lattice, a feature likely shared with the target compound due to the shared acetic acid group .

Pyrazole Derivatives

Compounds like 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid () and 2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid () feature pyrazole rings. Notable contrasts:

  • Fluorine Substitution : ’s fluoroethyl group may enhance metabolic stability and lipophilicity, impacting pharmacokinetics .

Substituent Variations

Benzoyl vs. Phenyl/Aryl Groups

The benzoyl group in the target compound provides a conjugated π-system absent in simpler phenyl-substituted analogs (e.g., 2-(3-(1H-pyrrol-1-yl)phenyl)acetic acid , ). This conjugation may enhance UV absorption or stabilize charge-transfer interactions .

Acetic Acid vs. Propanoic Acid Derivatives

3-Hydroxy-2-(1H-pyrrol-1-yl)propanoic acid () replaces acetic acid with a hydroxypropanoic chain.

Structural and Physicochemical Data

Table 1 : Comparative Analysis of 2-(3-Benzoyl-1H-pyrrol-1-yl)acetic Acid and Analogous Compounds

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid Pyrrole 3-Benzoyl C₁₃H₁₁NO₃ 229.23 Benzoyl group, acetic acid moiety Target
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran 5-Cyclohexyl, 3-isopropylsulfanyl C₁₉H₂₄O₃S 332.45 Sulfur-containing substituents, dimer formation
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid Pyrazole 3-Amino, 5-phenyl C₁₁H₁₁N₃O₂ 217.23 Amino group, enhanced hydrogen bonding
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid Pyrazole 1-(2-Fluoroethyl) C₇H₉FN₂O₂ 172.16 Fluorine substitution, metabolic stability
3-Hydroxy-2-(1H-pyrrol-1-yl)propanoic acid Pyrrole Hydroxypropanoic acid chain C₇H₉NO₃ 155.15 Flexible acid chain, conformational variability

Research Findings and Implications

  • Crystallographic Insights : Benzofuran derivatives () exhibit hydrogen-bonded dimerization, suggesting similar packing behavior for the target compound if crystallized .
  • Bioactivity Potential: Benzofuran and pyrazole analogs are associated with biological activity (e.g., enzyme inhibition), implying that the target compound’s benzoyl-pyrrole scaffold may also interact with biological targets .
  • Synthetic Accessibility : The prevalence of acetic acid-containing heterocycles in commercial databases () indicates robust synthetic routes, likely applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves a multi-step approach:

Pyrrole Functionalization : Introduce the benzoyl group at the pyrrole ring’s 3-position via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Acetic Acid Sidechain Attachment : React the benzoyl-pyrrole intermediate with chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water) via nucleophilic substitution. The nitrogen atom of the pyrrole attacks the electrophilic carbon of chloroacetic acid .

  • Optimization : Use anhydrous solvents and controlled temperatures (50–70°C) to minimize hydrolysis of the benzoyl group. Monitor reaction progress via TLC or HPLC.

Q. How is the molecular structure of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid validated experimentally?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using ¹H and ¹³C NMR. The benzoyl group’s aromatic protons appear as distinct signals in the 7.5–8.5 ppm range, while the acetic acid protons resonate near 3.5–4.0 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL software ) resolves bond lengths and angles. For example, the planarity of the pyrrole ring and dihedral angles between substituents can be quantified.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid, and how are they resolved?

  • Challenges :

  • Hydrogen Bonding Networks : The acetic acid moiety can form intermolecular O–H···O hydrogen bonds, leading to dimerization. This may complicate unit cell determination due to overlapping electron densities .
  • Disorder in Benzoyl Groups : Rotational freedom of the benzoyl substituent can cause crystallographic disorder.
    • Solutions :
  • Use high-resolution synchrotron data and SHELXL’s refinement tools (e.g., PART instructions) to model disorder .
  • Apply twin refinement algorithms if twinning is observed (common in flexible structures) .

Q. How do researchers address discrepancies in reported synthetic yields across different studies?

  • Root Causes :

  • Base Sensitivity : Sodium hydroxide may hydrolyze the benzoyl group if added in excess. Alternative bases like K₂CO₃ in ethanol can improve selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but increase side reactions.
    • Methodological Adjustments :
  • Conduct kinetic studies to identify optimal reaction times.
  • Use HPLC or GC-MS to quantify side products (e.g., hydrolyzed intermediates) .

Q. How does the substitution pattern on the pyrrole ring influence the compound’s reactivity and biological activity compared to isomers?

  • Comparative Analysis :

  • Electronic Effects : The 3-benzoyl group withdraws electron density, reducing pyrrole’s nucleophilicity at the 1-position compared to 2-substituted isomers. This affects coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Implications : Steric hindrance from the 3-benzoyl group may limit interactions with enzyme active sites compared to smaller substituents (e.g., methyl) .
    • Experimental Validation : Perform DFT calculations to map electrostatic potentials and compare docking scores with target proteins .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques for moisture-sensitive steps to prevent hydrolysis of intermediates .
  • Crystallization : Employ slow evaporation from a dichloromethane/hexane mixture to grow high-quality single crystals .
  • Data Analysis : Cross-validate spectroscopic data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .

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